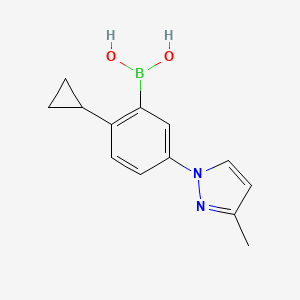![molecular formula C17H13NO2 B14087505 11-Methyl-11H-benzo[a]carbazole-3,9-diol CAS No. 100166-45-8](/img/structure/B14087505.png)
11-Methyl-11H-benzo[a]carbazole-3,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- is a polycyclic aromatic compound with a complex structureThe compound’s molecular formula is C16H11N, and it has a molecular weight of 217.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[a]carbazole-3,9-diol, 11-methyl- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated compounds .
Aplicaciones Científicas De Investigación
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 11H-Benzo[a]carbazole-3,9-diol, 11-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may bind to DNA or proteins, altering their function and leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]carbazole: The parent compound, known for its aromatic properties.
3,6-Dimethyl-9H-carbazole: A methylated derivative with similar structural features.
7H-Dibenzo[c,g]carbazole: Another polycyclic aromatic compound with comparable properties.
Uniqueness
11H-Benzo[a]carbazole-3,9-diol, 11-methyl- is unique due to its specific functional groups and structural configuration.
Propiedades
Número CAS |
100166-45-8 |
|---|---|
Fórmula molecular |
C17H13NO2 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
11-methylbenzo[a]carbazole-3,9-diol |
InChI |
InChI=1S/C17H13NO2/c1-18-16-9-12(20)4-7-14(16)15-5-2-10-8-11(19)3-6-13(10)17(15)18/h2-9,19-20H,1H3 |
Clave InChI |
DLIDFTRINMTGCL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)O)C3=C1C4=C(C=C3)C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14087433.png)
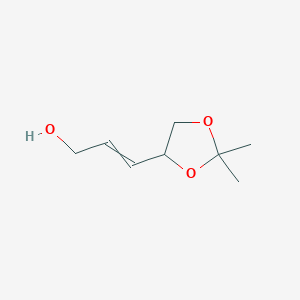
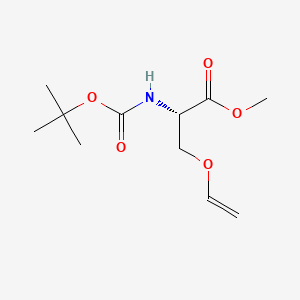
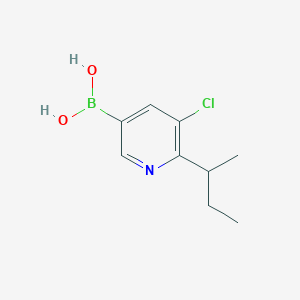
![tert-butyl N-[2-(2-{2-[(5-nitropyridin-2-yl)oxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14087463.png)
![Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-](/img/structure/B14087468.png)
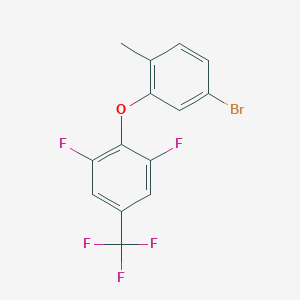

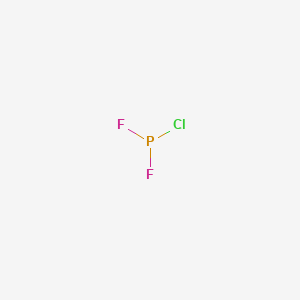
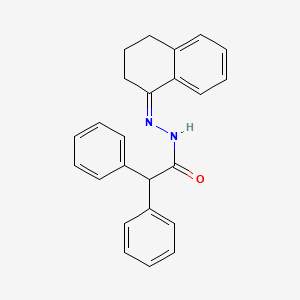
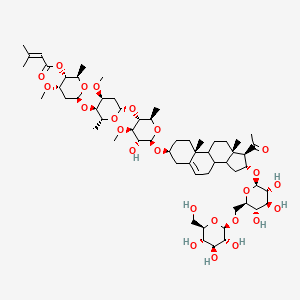
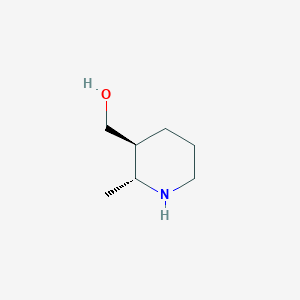
![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)
